N1-(3-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-(3-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, also known as CP-690,550, is a synthetic compound that has been studied for its potential therapeutic applications in autoimmune diseases. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are a new class of drugs that target the JAK-STAT signaling pathway. This pathway is involved in the regulation of immune responses, and its dysregulation has been implicated in the pathogenesis of various autoimmune diseases.
Scientific Research Applications
Process Development and Synthesis
One study describes the process development and pilot-plant synthesis of a compound related to the chemical class of N1-(3-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide. The focus was on synthesizing an intermediate for NK1-II inhibitor LY686017, highlighting a selective telescoped ortho lithiation/condensation/oxidation process. This process was developed for large-scale production, showcasing the importance of such compounds in pharmaceutical manufacturing (Kopach et al., 2010).
Novel Synthetic Approaches
Research on the synthesis of di- and mono-oxalamides from 2-substituted-3-(2-nitrophenyl)oxiranes has been reported, presenting a novel one-pot synthetic approach. This methodology is significant for the synthesis of oxalamides, potentially including derivatives similar to N1-(3-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, indicating its relevance in creating new chemical entities with potential applications in drug development and organic chemistry (Mamedov et al., 2016).
Mechanistic Insights
The mechanism-based inhibition of monoamine oxidase by compounds structurally similar to N1-(3-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide has been explored. Such studies provide valuable insights into how modifications in the molecular structure can influence biological activity, offering a foundation for designing inhibitors with specific targets in mind (Williams & Lawson, 1998).
Photochemical Behavior and Applications
Investigations into the photochemical behavior of N-oxysuccinimidoarylsulfonate photoacid generators (PAGs), which share functional groups with N1-(3-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, reveal the potential of such compounds in developing new materials for the electronics industry. This research underscores the versatility of sulfonamide derivatives in applications beyond medicinal chemistry, such as in photolithography and material science (Ortica et al., 2001).
Mechanism of Action
Target of Action
The primary target of the compound N1-(3-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is Dipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism and is a target for the treatment of type 2 diabetes .
Mode of Action
It is known to interact with its target, dipeptidyl peptidase 4 . The interaction between the compound and its target may result in changes in the enzymatic activity, which could potentially influence glucose metabolism .
Biochemical Pathways
Given its target, it is likely that it affects pathways related to glucose metabolism . The downstream effects of these changes could potentially include alterations in blood glucose levels .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Given its target, it is likely that it influences glucose metabolism at the cellular level .
properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(3-chlorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c20-14-6-4-7-15(12-14)22-19(25)18(24)21-13-16-8-5-11-23(16)28(26,27)17-9-2-1-3-10-17/h1-4,6-7,9-10,12,16H,5,8,11,13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAHXYHYXXMFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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